2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
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Description
2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a useful research compound. Its molecular formula is C19H15BrN4O and its molecular weight is 395.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-b]quinoline core have been found to interact with multiple receptors . For instance, pyrazolo[3,4-d]pyrimidine derivatives have been reported as novel CDK2 inhibitors .
Mode of Action
For instance, pyrazolo[3,4-d]pyrimidine derivatives inhibit CDK2, a protein kinase involved in cell cycle regulation .
Biochemical Pathways
Related compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been shown to affect the cdk2/cyclin a2 pathway, which is crucial for cell cycle progression .
Result of Action
Related compounds have shown significant inhibitory activity against certain cell lines . For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Properties
IUPAC Name |
2-bromo-N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O/c1-11-6-5-7-12-10-14-17(23-24(2)18(14)21-16(11)12)22-19(25)13-8-3-4-9-15(13)20/h3-10H,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOZJHILCTXQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.